molecular formula C20H25N10O10P B1633921 Adenylyl-(3'-5')-adenosine CAS No. 2391-46-0

Adenylyl-(3'-5')-adenosine

Cat. No.: B1633921
CAS No.: 2391-46-0
M. Wt: 596.4 g/mol
InChI Key: UYSXBCQACJTYFS-UHFFFAOYSA-N
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Description

Adenylyl-(3’-5’)-adenosine is a dinucleotide compound where two adenosine molecules are connected via a (3’->5’)-phosphodiester linkage. This compound is significant in various biochemical processes, particularly in the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenylyl-(3’-5’)-adenosine typically involves the enzymatic adenylation of adenosine monophosphate (AMP) using enzymes such as T4 RNA ligase 1. This process requires specific reaction conditions, including the presence of ATP and a suitable buffer system .

Industrial Production Methods

Industrial production of adenylyl-(3’-5’)-adenosine often employs biotechnological methods, leveraging microbial systems engineered to express the necessary enzymes for adenylation. This approach ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Adenylyl-(3’-5’)-adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ATP, specific enzymes like adenylyl cyclase, and various buffer systems to maintain optimal pH and ionic strength .

Major Products Formed

The major products formed from these reactions include cyclic adenosine monophosphate (cAMP) and other phosphorylated nucleotides .

Scientific Research Applications

Adenylyl-(3’-5’)-adenosine has numerous applications in scientific research:

Mechanism of Action

Adenylyl-(3’-5’)-adenosine exerts its effects primarily through its role as a precursor in the synthesis of cAMP. The compound is converted to cAMP by adenylyl cyclase, which then activates protein kinase A (PKA) and other downstream signaling molecules. This activation leads to various cellular responses, including changes in gene expression, enzyme activity, and ion channel function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenylyl-(3’-5’)-adenosine is unique due to its specific role as a precursor in the synthesis of cAMP, a critical second messenger in cellular signaling. Its ability to undergo various chemical reactions and its involvement in multiple biological processes make it a versatile and valuable compound in scientific research .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSXBCQACJTYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10O10P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293698
Record name Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-46-0, 102029-96-9
Record name NSC91555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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